3-(4-Dimethoxymethylphenyl)-1-propene
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Overview
Description
3-(4-Dimethoxymethylphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Dimethoxymethylphenyl)-1-propene typically involves the reaction of 4-dimethoxymethylbenzaldehyde with a suitable propene derivative under catalytic conditions. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Dimethoxymethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Dimethoxymethylphenyl)-1-propene involves its interaction with various molecular targets. In oxidation reactions, the compound’s double bond is susceptible to attack by oxidizing agents, leading to the formation of epoxides or aldehydes. In reduction reactions, the double bond is reduced to a single bond, forming saturated derivatives. The phenyl ring can undergo electrophilic aromatic substitution, where the methoxy groups activate the ring towards substitution reactions.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-1-propene: Lacks one methoxy group compared to 3-(4-Dimethoxymethylphenyl)-1-propene.
3-(4-Dimethoxyphenyl)-1-propene: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the phenyl ring, which can significantly influence its reactivity and applications in various chemical reactions.
Properties
IUPAC Name |
1-(dimethoxymethyl)-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-10-6-8-11(9-7-10)12(13-2)14-3/h4,6-9,12H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCBFCIRRVHCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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